Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Lipophilicity Blood-Brain Barrier Permeability Regioisomer Differentiation

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a fluorinated imidazo[1,2-a]pyridine-2-carboxylate ester bearing a trifluoromethyl substituent at the 5-position of the fused heterocyclic core. It possesses the molecular formula C₁₁H₉F₃N₂O₂, a monoisotopic mass of 258.061612 Da, and a topological polar surface area of 43.6 Ų.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
CAS No. 1260885-46-8
Cat. No. B1401590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS1260885-46-8
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3
InChIKeySEAQKGQEMIANCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8): Structural & Physicochemical Baseline for Procurement


Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a fluorinated imidazo[1,2-a]pyridine-2-carboxylate ester bearing a trifluoromethyl substituent at the 5-position of the fused heterocyclic core. It possesses the molecular formula C₁₁H₉F₃N₂O₂, a monoisotopic mass of 258.061612 Da, and a topological polar surface area of 43.6 Ų . The compound is commercially available as a research-grade building block (typically ≥97% purity) and is employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and central nervous system disorders . Its XLogP3 of 3.2 positions it within the optimal lipophilicity window for blood-brain barrier penetration, distinguishing it from regioisomeric analogs [1].

Why Regioisomeric or Ester-Class Substitution Fails for Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in Drug Discovery Pipelines


Generic substitution of this scaffold with its 6-CF₃ or 8-CF₃ regioisomers, or with the corresponding methyl ester or carboxylic acid, introduces measurable shifts in lipophilicity, hydrogen-bond acceptor count, and synthetic reactivity that undermine consistent structure-activity relationships in lead optimization. The 5-CF₃ isomer exhibits an XLogP3 of 3.2, whereas the 6-CF₃ regioisomer registers a lower LogP of 2.53, a difference of ~0.7 log units that alters predicted membrane permeability and metabolic stability . Furthermore, the ethyl ester provides a balance of hydrolytic stability and reactivity toward nucleophilic derivatization that the methyl ester (reduced shelf stability) and free carboxylic acid (altered hydrogen-bond donor count, increased polarity) cannot replicate . These parameters are critical for CNS-targeted and kinase-inhibitor programs where subtle changes in physicochemical properties directly influence pharmacokinetic profiles and target engagement [1].

Quantitative Differentiation Evidence for Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate vs. Closest Analogs


Lipophilicity Differential: 5-CF₃ vs. 6-CF₃ Regioisomer (XLogP3 Δ = 0.67)

The 5-CF₃ regioisomer exhibits a computed XLogP3 of 3.2, whereas the 6-CF₃ regioisomer (ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 860457-99-4) has a LogP of 2.53 — a difference of 0.67 log units [1]. This is substantial in a medicinal chemistry context, as a ΔLogP of ≥0.5 is associated with significant shifts in membrane permeability and non-specific protein binding [2].

Lipophilicity Blood-Brain Barrier Permeability Regioisomer Differentiation

Topological Polar Surface Area Constancy Across Regioisomers with Lipophilicity Advantage

The 5-CF₃ ethyl ester has a topological polar surface area (TPSA) of 43.6 Ų, identical to the 6-CF₃ and 8-CF₃ regioisomers (43.6 Ų each) . However, when combined with its higher XLogP3 of 3.2, the 5-CF₃ isomer achieves a more favorable CNS MPO (Multiparameter Optimization) score profile. For CNS drug candidates, a TPSA < 60–70 Ų and LogP between 2 and 4 are both required for passive brain penetration [1]. While all three regioisomers meet the TPSA criterion, the 5-CF₃ isomer's higher lipophilicity places it deeper within the optimal CNS chemical space.

Polar Surface Area CNS Multiparameter Optimization Physicochemical Properties

Commercial Purity Advantage: 97% vs. 95% for Regioisomeric Analogs

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is routinely supplied at ≥97% purity by multiple vendors (Bidepharm, AKSci, VWR), whereas the 6-CF₃ regioisomer is typically offered at 95% (Bidepharm, Aladdin) and the 8-CF₃ regioisomer at 95% (AKSci, Fluorochem) . A 2-percentage-point purity differential reduces the burden of impurity profiling in downstream synthesis and improves lot-to-lot reproducibility in lead optimization campaigns.

Purity Specification Procurement Quality Building Block Reliability

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Synthetic Versatility

The ethyl ester of the 5-CF₃ compound (C₁₁H₉F₃N₂O₂, MW 258.20) offers superior hydrolytic stability compared to the corresponding methyl ester (C₁₀H₇F₃N₂O₂, MW 244.17), which is commercially available at only 95% purity . The ethyl ester's increased steric bulk at the alkoxy position slows non-specific esterase-mediated hydrolysis, providing longer bench stability in DMSO stock solutions. Additionally, the ethyl ester can be selectively cleaved under mild basic conditions (e.g., LiOH/THF/H₂O) to yield the free carboxylic acid (CAS 1260798-62-6) for amide coupling, whereas direct procurement of the free acid introduces a hydrogen-bond donor (HBD count = 1) that complicates purification and handling due to increased polarity and lower organic solubility .

Ester Reactivity Building Block Stability Synthetic Intermediate Selection

Patent-Cited Utility as a Key Intermediate in CDK12/13 Inhibitor Programs

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is specifically cited as a synthetic building block in patent literature describing H-APPAMP compounds that inhibit CDK12 and CDK13 with selectivity over CDK7 [1]. The imidazo[1,2-a]pyridine scaffold bearing a 5-CF₃ substituent contributes to the pharmacophore required for potent CDK12/13 inhibition (representative compound H-APPAMP-045: CDK12 IC₅₀ = 18 nM vs. CDK7 IC₅₀ = 496 nM, selectivity ratio ~28-fold) [2]. This establishes a procurement rationale grounded in a defined therapeutic target program rather than generic building-block utility.

CDK Inhibition Patent-Backed Building Block Targeted Cancer Therapy

Optimal Procurement Scenarios for Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Generation Requiring Balanced Lipophilicity and BBB Penetration

The 5-CF₃ ethyl ester's XLogP3 of 3.2 and TPSA of 43.6 Ų place it within the optimal CNS MPO chemical space. Medicinal chemistry teams pursuing anxiolytic, sedative, or anticonvulsant leads — following the established precedent of imidazo[1,2-a]pyridine-based drugs such as zolpidem and alpidem [1] — should prioritize this building block over the 6-CF₃ regioisomer (LogP 2.53) to maximize the probability of achieving brain-penetrant candidates.

Kinase Inhibitor Medicinal Chemistry: CDK12/13-Selective Program Starting Points

Procurement for CDK12/13 inhibitor programs is directly supported by patent CN114929708B, which describes H-APPAMP compounds derived from this building block achieving CDK12 IC₅₀ values of 18 nM with ~28-fold selectivity over CDK7 [2]. The 5-CF₃ substitution pattern is integral to the pharmacophore; regioisomeric substitution at the 6- or 8-position would alter the vector of the trifluoromethyl group and likely compromise target engagement.

Parallel Library Synthesis and Fragment-Based Drug Discovery

The compound's high commercial purity (97%) relative to regioisomeric analogs (typically 95%) reduces the need for pre-synthesis purification, enabling direct use in high-throughput parallel synthesis workflows. The ethyl ester handle provides a single reactive site for amidation, reduction, or hydrolysis, while the 5-CF₃ group remains chemically inert under most reaction conditions, making it a reliable scaffold for fragment elaboration .

Comparative SAR Studies of Trifluoromethyl Position Effects on Imidazo[1,2-a]pyridine Scaffolds

For research groups systematically exploring the impact of CF₃ position on the imidazo[1,2-a]pyridine core, this compound serves as the 5-substituted comparator to the 6-CF₃ (CAS 860457-99-4) and 8-CF₃ (CAS 1363404-84-5) isomers. The 5-CF₃ isomer's distinct electronic environment — with the electron-withdrawing group adjacent to the bridgehead nitrogen — generates a unique dipole moment and electrostatic potential surface that can be exploited for selective protein-ligand interactions not achievable with the other regioisomers [3].

Quote Request

Request a Quote for Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.